N-ethylpyrimidin-5-amine
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Overview
Description
N-ethylpyrimidin-5-amine: is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by the presence of an ethyl group attached to the nitrogen atom at the 1-position and an amino group at the 5-position of the pyrimidine ring. This compound has a molecular formula of C6H9N3 and a molecular weight of 123.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethylpyrimidin-5-amine can be synthesized through various methods. One common approach involves the reaction of ethylamine with 5-chloropyrimidine under basic conditions. The reaction typically proceeds as follows:
Reactants: Ethylamine and 5-chloropyrimidine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-ethylpyrimidin-5-amine undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield this compound derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-ethylpyrimidin-5-nitrosoamine.
Reduction: this compound derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N-ethylpyrimidin-5-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as pharmaceutical intermediates.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethylpyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 2-ethylpyrimidin-5-amine
- 4-ethylpyrimidin-5-amine
- 6-ethylpyrimidin-5-amine
Comparison: N-ethylpyrimidin-5-amine is unique due to the specific positioning of the ethyl and amino groups on the pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the ethyl group can influence the compound’s reactivity and interaction with biological targets, making this compound a valuable compound for specific applications.
Properties
IUPAC Name |
N-ethylpyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-9-6-3-7-5-8-4-6/h3-5,9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZTYJMTSIONZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.